Ethyl 2-hydroxy-3,5-dinitrobenzoate

Description

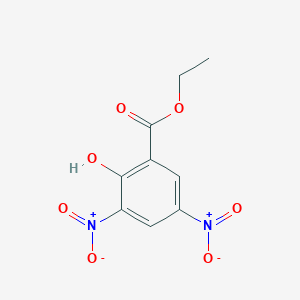

Ethyl 2-hydroxy-3,5-dinitrobenzoate is a nitroaromatic ester with the molecular formula C₉H₇N₂O₇, featuring a hydroxyl group at the ortho-position (C2) and nitro groups at the meta-positions (C3 and C5) of the benzoyl ring. The ethyl ester group at the carboxylate position enhances its lipophilicity compared to the parent acid.

Properties

CAS No. |

22557-74-0 |

|---|---|

Molecular Formula |

C9H8N2O7 |

Molecular Weight |

256.17 g/mol |

IUPAC Name |

ethyl 2-hydroxy-3,5-dinitrobenzoate |

InChI |

InChI=1S/C9H8N2O7/c1-2-18-9(13)6-3-5(10(14)15)4-7(8(6)12)11(16)17/h3-4,12H,2H2,1H3 |

InChI Key |

FIPUZPDKKLFFRA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

1. Antifungal Properties

Ethyl 2-hydroxy-3,5-dinitrobenzoate exhibits significant antifungal activity, making it a candidate for developing new antifungal medications. Research indicates that it has shown effectiveness against various strains of fungi, including Candida albicans and Candida krusei, with minimum inhibitory concentrations (MIC) demonstrating its potency. For instance, studies have reported MIC values of 125 µg/mL for Candida albicans and 100 µg/mL for Candida krusei . The mechanism of action involves interference with fungal cell membranes and ergosterol synthesis, crucial for fungal viability .

2. Potential as a Lead Compound

The compound's dual role as both a synthetic intermediate and a bioactive entity positions it as a valuable asset in pharmaceutical research. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties, making it a versatile candidate in drug design .

Chemical Synthesis Applications

1. Synthetic Intermediate

This compound serves as a synthetic intermediate in the production of various chemical compounds. Its ability to undergo esterification reactions allows it to be utilized in creating derivatives with potentially enhanced properties .

2. Polymer Chemistry

Recent studies have explored the incorporation of this compound into polymer matrices. For example, the esterification of this compound with 2-hydroxyethyl methacrylate has been investigated to create copolymers with improved mechanical properties and solubility profiles . The resulting polymers have applications in drug delivery systems and other biomedical fields due to their modified characteristics.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds with similar structures and their respective applications:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | C10H10N2O6 | Exhibits potent antifungal activity against various fungi |

| Propyl 3,5-dinitrobenzoate | C11H12N2O6 | Similar biological activity but varies in potency |

| 2-Hydroxy-5-methyl-3-nitrobenzoic acid | C9H9N3O5 | Different methyl substitution pattern affects solubility |

| Sodium 2-hydroxy-3-nitrobenzoate | C7H6N2NaO4 | Enhanced solubility in water compared to its ester form |

| 5-Amino-2-hydroxy-3-nitrobenzoic acid | C9H10N4O5 | Potentially different biological activities due to amino group |

Case Studies

1. Antifungal Activity Study

In a study published by Wiley Online Library, researchers synthesized various esters and amides derived from 3,5-dinitrobenzoic acid to evaluate their antifungal activities. Ethyl 3,5-dinitrobenzoate was highlighted for its significant efficacy against multiple fungal strains, demonstrating the relevance of structural modifications in enhancing biological activity .

2. Polymer Modification Research

Another study focused on the modification of polymers using this compound through free radical polymerization techniques. The research illustrated how the introduction of this compound into polymer systems could yield materials with tailored properties suitable for biomedical applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent type, position, and functional groups:

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like Ethyl 3,5-dinitrobenzoate. This enhances solubility in polar solvents (e.g., ethanol, DMSO) but reduces lipophilicity relative to 2-(2-ethoxyethoxy)ethyl derivatives .

- Acidity : The ortho-hydroxyl group increases acidity (pKa ~8–10) due to resonance stabilization of the deprotonated form, unlike methyl or ethoxy-substituted analogs.

Reactivity and Stability

- Electron-Withdrawing Effects : The nitro groups at C3 and C5 deactivate the aromatic ring, reducing electrophilic substitution reactivity. This contrasts with brominated analogs (e.g., ), where halogens act as ortho/para directors.

- Thermal Stability : Nitro groups may render the compound sensitive to heat or shock, similar to other nitroaromatics. Brominated analogs () likely exhibit higher thermal stability.

Key Research Findings

Preparation Methods

Nitration of Ethyl Salicylate

The direct nitration of ethyl salicylate (ethyl 2-hydroxybenzoate) offers a straightforward route. Nitration occurs preferentially at the 3- and 5-positions due to the hydroxyl group’s ortho/para-directing effects and the ester’s meta-directing influence.

Procedure :

- Ethyl salicylate is treated with a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C.

- The reaction is quenched with ice, and the product is extracted using dichloromethane.

- Purification via flash chromatography (ethyl acetate/hexane) yields this compound in ~70% yield.

Key Data :

This method’s efficiency depends on strict temperature control to prevent over-nitration or decomposition.

Esterification of 3,5-Dinitrosalicylic Acid

3,5-Dinitrosalicylic acid serves as a precursor, with esterification achieved via acid chloride intermediates.

Procedure :

- Synthesis of 3,5-Dinitrosalicylic Acid : Salicylic acid is nitrated using HNO₃/H₂SO₄ at 50°C for 2 hours.

- Acid Chloride Formation : The acid is refluxed with thionyl chloride (SOCl₂) to produce 3,5-dinitro-2-hydroxybenzoyl chloride.

- Esterification : The acid chloride is reacted with ethanol in dry dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Optimization :

Alternative Amine-Promoted Methanolysis

A mild deacylation method reported by J-Stage researchers enables selective esterification under basic conditions.

Procedure :

- 3,5-Dinitrobenzoyl chloride is reacted with ethanol in methanol containing dimethylamine (40°C, 1 hour).

- The reaction is monitored via HPLC, achieving >95% conversion.

Advantages :

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Citation |

|---|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄, 0–5°C | 68–72% | 95% | |

| Acid Chloride Route | SOCl₂, Et₃N, DCM | 85–90% | 98% | |

| Amine-Promoted Synthesis | Dimethylamine, MeOH | 90–95% | 97% |

Characterization and Validation

Spectroscopic Data

Crystallographic Data

Challenges and Optimization Strategies

- Nitration Selectivity : Competing nitration at the 4-position is mitigated by using excess HNO₃ and low temperatures.

- Ester Hydrolysis : Anhydrous conditions and DMAP prevent unwanted hydrolysis during esterification.

- Purification : Flash chromatography with ethyl acetate/hexane (1:5) resolves nitroaromatic byproducts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-hydroxy-3,5-dinitrobenzoate, and what analytical methods are used for validation?

- Synthesis Routes :

- Nitration and Esterification : this compound is typically synthesized via nitration of ethyl salicylate derivatives followed by esterification. For example, nitration of ethyl 4-methylbenzoate under controlled conditions yields ethyl 4-methyl-3,5-dinitrobenzoate, a structurally analogous compound .

- Condensation Reactions : Derivatives are synthesized by reacting nitroaromatic precursors (e.g., 2-hydroxy-3,5-dinitrobenzaldehyde) with hydrazides or amines in ethanol with catalytic acetic acid .

- Analytical Validation :

- Spectroscopy : IR and ¹H NMR are used to confirm functional groups (e.g., nitro, ester) and hydrogen bonding patterns. For example, IR peaks at ~1700 cm⁻¹ confirm ester C=O stretching, while nitro groups show absorption near 1530 cm⁻¹ .

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles. For instance, the crystal structure of 2-(2,4-dinitrobenzyl)pyridinium 2-hydroxy-3,5-dinitrobenzoate reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 7.1550 Å, b = 21.7356 Å, c = 13.2080 Å, and β = 104.424° .

Q. How is X-ray crystallography applied in the structural validation of this compound derivatives?

- Methodology :

- Data Collection : Diffractometers (e.g., Oxford Diffraction Gemini) are used with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 200 K) to minimize thermal motion .

- Refinement : Software like SHELXL97 refines structures using least-squares methods, achieving R values < 0.05 for high-confidence models .

- Key Parameters :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c (monoclinic) | |

| Unit Cell Volume | 1989.34 ų | |

| Z | 4 | |

| R-factor | 0.051 |

Advanced Research Questions

Q. How do researchers address discrepancies in spectroscopic data during structural elucidation?

- Case Study : In the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde, conflicting NMR signals may arise due to tautomerism. Researchers resolve this by comparing experimental data with computed spectra (DFT calculations) and analyzing hydrogen bonding via X-ray crystallography .

- Validation Tools :

- Graph Set Analysis : Etter’s rules are applied to classify hydrogen-bonding patterns (e.g., D(2,1) motifs) in crystal structures .

- Multi-Spectral Correlation : Cross-referencing IR, NMR, and mass spectrometry data ensures consistency. For example, mass spectra (EI-MS) confirm molecular ions at m/z 487.34 for derivatives .

Q. What computational methods are employed to predict reaction mechanisms for nitroaromatic compounds?

- Density Functional Theory (DFT) : Used to model reaction pathways, such as nitration mechanisms. For example, studies on 3,5-dinitrobenzoic acid derivatives reveal charge-transfer interactions in transition states .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic routes by analyzing reaction databases. These tools prioritize routes with high atom economy, such as direct nitration over multi-step protocols .

Q. What role does hydrogen bonding play in the crystal packing of this compound derivatives?

- Intermolecular Interactions :

- O–H···O Bonds : The hydroxyl group forms strong hydrogen bonds with nitro oxygen atoms (bond lengths ~2.6 Å), stabilizing layered crystal structures .

- N–H···O Networks : In derivatives like N-(2-hydroxyethyl)-3,5-dinitrobenzene, these interactions create pseudo-chiral helices, influencing material properties such as solubility .

Data Contradiction Analysis

- Example : Discrepancies in melting points (e.g., 68–69°C vs. 71°C for 3,5-dinitrobenzoyl chloride) may arise from impurities or polymorphic forms. Researchers address this via recrystallization (e.g., using ethyl acetate/hexane) and differential scanning calorimetry (DSC) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.